REACTION_CXSMILES
|
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
(+) Menthol
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CC1CC[C@@H]([C@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The product was further diluted to 1M concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
(+) Menthol
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CC1CC[C@@H]([C@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The product was further diluted to 1M concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
(+) Menthol
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CC1CC[C@@H]([C@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The product was further diluted to 1M concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |